Advanced Technical Guide: Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0)
Advanced Technical Guide: Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0)
[1]
Executive Summary & Strategic Utility
Methyl 4-(methylsulfonylmethyl)benzoate (CAS 160446-22-0) is a specialized benzyl sulfone intermediate critical to the synthesis of Hedgehog (Hh) signaling pathway inhibitors and chemokine receptor antagonists . Unlike simple aryl sulfones, this compound features a methylene spacer (
This guide provides a rigorous analysis of its synthesis, chemical behavior, and application in pharmaceutical development, moving beyond basic catalog data to offer actionable process insights.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification | Technical Insight |
| IUPAC Name | Methyl 4-(methanesulfonylmethyl)benzoate | Defines the ester and sulfone functionalities clearly. |
| CAS Number | 160446-22-0 | Unique identifier for regulatory filing. |
| Molecular Formula | ||
| Molecular Weight | 228.27 g/mol | Ideal fragment size for "Rule of 5" compliance. |
| Melting Point | 164–166 °C | High crystallinity indicates stability; useful for purification via recrystallization. |
| Solubility | DMSO, DMF, Hot Ethanol | Poor water solubility requires polar organic solvents for reactions. |
| Key Moiety | Benzyl Sulfone ( | Acts as a hydrogen bond acceptor and metabolic "anchor." |
Synthesis & Manufacturing Protocol
The synthesis of CAS 160446-22-0 is a classic example of nucleophilic substitution where chemoselectivity is paramount. The transformation involves the conversion of a benzyl halide to a sulfone.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection and forward synthesis.
Figure 1: Two-step synthesis route from Methyl p-toluate involving radical bromination followed by nucleophilic sulfination.[1][2]
Detailed Experimental Protocol
Step 1: Radical Bromination (Precursor Synthesis)
Note: While commercially available, the bromide intermediate is often unstable; in-situ preparation is recommended for high-purity applications.
-
Reagents: Methyl p-toluate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Chlorobenzene or Acetonitrile (Greener alternatives to
). -
Procedure: Reflux under inert atmosphere (
) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the toluate. -
Purification: Cool to precipitate succinimide byproduct. Filter. Concentrate filtrate.[3][4] Recrystallize from heptane to obtain Methyl 4-(bromomethyl)benzoate .
Step 2: Sulfination (The Critical Step)
This step forms the core CAS 160446-22-0.
-
Reagents: Methyl 4-(bromomethyl)benzoate (1.0 eq), Sodium Methanesulfinate (
, 1.5 eq). -
Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1).
-
Scientist's Note: DMF is preferred for speed, but Ethanol/Water is greener and simplifies workup.
-
-
Reaction: Heat to 60–80 °C for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The product, being hydrophobic, will precipitate as a white solid.
-
Purification: Filter the solid. Wash with water to remove excess salts.[4] Recrystallize from Methanol or Ethyl Acetate/Hexanes to achieve >98% purity (HPLC).
Pharmaceutical Applications: The Hedgehog Pathway[2]
The primary utility of CAS 160446-22-0 lies in its role as a precursor for Hedgehog (Hh) pathway inhibitors . Dysregulation of this pathway is implicated in basal cell carcinoma (BCC) and medulloblastoma.
Mechanism of Action Context
Small molecule inhibitors typically target the Smoothened (Smo) transmembrane receptor. The "benzyl sulfone" motif derived from CAS 160446-22-0 mimics the electrostatic profile required to bind to the heptahelical bundle of Smo, preventing the downstream activation of Gli transcription factors.
Pathway Diagram (Graphviz)
Figure 2: The Hedgehog signaling cascade showing the intervention point of Sulfone-based inhibitors at the Smoothened receptor.
Specific Drug Development Context
Patent literature (e.g., WO2006028958) highlights the use of methyl 4-(methylsulfonylmethyl)benzoate analogs in synthesizing pyridyl-based Hh inhibitors.
-
Workflow: The methyl ester of CAS 160446-22-0 is hydrolyzed to the benzoic acid.
-
Coupling: The acid is coupled (via amide bond formation) to complex amines (e.g., pyridyl-anilines).
-
Result: This yields compounds structurally related to Vismodegib (GDC-0449), utilizing the sulfone to modulate solubility and metabolic half-life.
Handling, Safety, and Stability
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated area. Keep container tightly closed.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents.
-
Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) to ensure the sulfination reaction exotherm is manageable, as sulfinates can be thermally sensitive.
References
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PubChem. (2023).[1] Compound Summary: Methyl 4-(methylsulfonylmethyl)benzoate (CID 2804364). National Library of Medicine. Retrieved from [Link]
-
Genentech, Inc. & Curis, Inc. (2006). Patent WO2006028958A2: Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization.[2] Retrieved from
Sources
- 1. Methyl 4-(methylsulfonylmethyl)benzoate | C10H12O4S | CID 2804364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]



